3-Ethyl-3-dodecanol
Description
3-Dodecanol (CAS 10203-30-2), also known as (dl)-3-dodecanol, is a secondary alcohol with the molecular formula C₁₂H₂₆O and a molecular weight of 186.33 g/mol . Its structure features a hydroxyl (-OH) group on the third carbon of a 12-carbon chain. Key physical properties include:
- Density: 0.8223 g/cm³
- Melting point: 25°C
- Boiling point: ~250.85°C (estimated)
- Refractive index: 1.4150
- Acidity (pKa): 15.28 ± 0.20 .
The absence of an ethyl branch in 3-dodecanol distinguishes it from hypothetical ethyl-substituted analogs, which would exhibit altered steric and electronic properties.
Properties
CAS No. |
68066-05-7 |
|---|---|
Molecular Formula |
C14H30O |
Molecular Weight |
214.39 g/mol |
IUPAC Name |
3-ethyldodecan-3-ol |
InChI |
InChI=1S/C14H30O/c1-4-7-8-9-10-11-12-13-14(15,5-2)6-3/h15H,4-13H2,1-3H3 |
InChI Key |
IRFVXTHHHPLIOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CC)(CC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Dodecanol (Lauryl Alcohol)
- Structure : Primary alcohol with -OH on the terminal carbon (C₁₂H₂₆O, CAS 112-53-8).
- Properties: Melting point: 24°C Boiling point: 259°C Density: 0.8308 g/cm³ Solubility: Insoluble in water; miscible with ethanol and ether .
- Key Differences: The terminal hydroxyl group in 1-dodecanol increases its hydrophilicity compared to 3-dodecanol. 1-Dodecanol has a higher boiling point (259°C vs. ~250.85°C) due to stronger intermolecular hydrogen bonding in primary alcohols .
Ethyl 3-Hydroxydodecanoate
- Structure : Ester derivative with an ethyl group and hydroxyl substituent (C₁₄H₂₈O₃, CAS 183613-15-2).
- Properties :
- Key Differences: The ester functional group reduces reactivity compared to alcohols, making it less polar and more lipophilic. Ethyl esters are typically used as plasticizers or flavoring agents, whereas 3-dodecanol finds applications in surfactants and lubricants.
3,3-Dimethyl-2-Hexanol
- Structure : Branched-chain secondary alcohol (C₈H₁₈O, CAS 22025-20-3).
- Properties :
- Key Differences: Shorter carbon chain (C8 vs. C12) results in lower boiling points and reduced viscosity. Branched structures like 3,3-dimethyl-2-hexanol exhibit higher thermal stability but lower solubility in polar solvents compared to linear analogs.
2-Ethyl-1,3-Hexanediol
- Structure : Diol with ethyl branching (C₈H₁₈O₂, CAS 94-96-2).
- Properties :
- Key Differences: The presence of two hydroxyl groups increases hydrophilicity and hydrogen-bonding capacity. Diols generally have higher boiling points than monohydric alcohols of similar molecular weight.
Data Tables
Table 1: Physical Properties of Selected Alcohols
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|
| 3-Dodecanol | C₁₂H₂₆O | 186.33 | ~250.85 | 25 | 0.8223 |
| 1-Dodecanol | C₁₂H₂₆O | 186.34 | 259 | 24 | 0.8308 |
| 3,3-Dimethyl-2-hexanol | C₈H₁₈O | 130.23 | Not reported | Not reported | Not reported |
| 2-Ethyl-1,3-hexanediol | C₈H₁₈O₂ | 146.23 | Not reported | Not reported | Not reported |
Table 2: Functional Group Comparison
| Compound | Functional Groups | Key Applications |
|---|---|---|
| 3-Dodecanol | Secondary alcohol | Surfactants, lubricants |
| Ethyl 3-hydroxydodecanoate | Ester, hydroxyl | Plasticizers, fragrances |
| 1-Dodecanol | Primary alcohol | Cosmetics, detergents |
| 2-Ethyl-1,3-hexanediol | Diol | Solvents, humectants |
Research Findings and Trends
- Branching Effects: Branched alcohols (e.g., 3,3-dimethyl-2-hexanol) exhibit lower melting points and higher volatility than linear-chain analogs due to disrupted molecular packing .
- Hydrogen Bonding: Primary alcohols (1-dodecanol) form stronger intermolecular hydrogen bonds than secondary alcohols (3-dodecanol), explaining their higher boiling points .
- Ester vs. Alcohol Reactivity: Esters like ethyl 3-hydroxydodecanoate are less reactive toward nucleophiles but more stable under acidic conditions compared to alcohols .
Q & A
Q. How can researchers integrate this compound into green chemistry workflows to reduce synthetic waste?
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